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D-ribulose 1,5-bisphosphate(4-) -

D-ribulose 1,5-bisphosphate(4-)

Catalog Number: EVT-1593384
CAS Number:
Molecular Formula: C5H8O11P2-4
Molecular Weight: 306.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
D-ribulose 1,5-bisphosphate(4-) is tetraanion of D-ribulose 1,5-bisphosphate arising from deprotonation of all four phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribulose 1,5-bisphosphate.
Overview

D-ribulose 1,5-bisphosphate is a crucial compound in the biochemical processes of photosynthesis and carbon fixation. It serves as the primary CO2 acceptor in the Calvin-Benson-Bassham pathway, catalyzed by ribulose 1,5-bisphosphate carboxylase/oxygenase. This compound plays a significant role in converting inorganic carbon into organic compounds, making it essential for plant metabolism and growth.

Source

D-ribulose 1,5-bisphosphate is synthesized in various organisms, including plants, algae, and some bacteria. It is formed through metabolic pathways involving ribose 5-phosphate and is pivotal for the functioning of the Calvin cycle. In certain archaea, such as Methanocaldococcus jannaschii, alternative pathways for its synthesis have been identified, highlighting the compound's versatility across different life forms .

Classification

D-ribulose 1,5-bisphosphate belongs to the class of carbohydrates known as pentoses. It is a phosphorylated sugar and specifically classified as a ribulose phosphate. Its structure includes two phosphate groups attached to the ribulose backbone.

Synthesis Analysis

Methods

The synthesis of D-ribulose 1,5-bisphosphate can occur through multiple pathways:

  1. From 5-phospho-D-ribose-1-pyrophosphate: In certain methanogenic archaea, D-ribulose 1,5-bisphosphate is synthesized from 5-phospho-D-ribose-1-pyrophosphate via a dephosphorylation process followed by enzymatic conversion .
  2. From glucose-6-phosphate: Another common route involves converting glucose-6-phosphate through a series of enzymatic reactions that ultimately yield D-ribulose 1,5-bisphosphate .
  3. Enzymatic synthesis: Techniques using specific enzymes such as phosphoglucomutase and glucose-6-phosphate dehydrogenase can facilitate the production of D-ribulose 1,5-bisphosphate from ribose-1-phosphate and glucose-1,6-bisphosphate .

Technical Details

The enzymatic synthesis often requires controlled conditions such as pH adjustments and the presence of cofactors like magnesium ions to enhance reaction efficiency. Radiometric assays are frequently employed to quantify the production of D-ribulose 1,5-bisphosphate during these processes .

Molecular Structure Analysis

Structure

D-ribulose 1,5-bisphosphate has a molecular formula of C_5H_10O_7P_2. Its structure consists of a ribulose backbone with two phosphate groups attached at the first and fifth carbon positions.

Chemical Reactions Analysis

Reactions

D-ribulose 1,5-bisphosphate participates in several key biochemical reactions:

  1. Carbon Fixation: The primary reaction involves its interaction with carbon dioxide in the presence of ribulose 1,5-bisphosphate carboxylase/oxygenase to form two molecules of 3-phosphoglycerate.
  2. Conversion to Xylulose 1,5-bisphosphate: Under specific conditions, D-ribulose 1,5-bisphosphate can be converted to xylulose 1,5-bisphosphate, which also plays a role in carbon fixation processes .

Technical Details

The reactions involving D-ribulose 1,5-bisphosphate are typically catalyzed by specific enzymes under tightly regulated conditions within cellular environments. The kinetics and thermodynamics of these reactions are critical for understanding their efficiency in metabolic pathways.

Mechanism of Action

Process

The mechanism by which D-ribulose 1,5-bisphosphate functions primarily involves its role as a substrate for ribulose 1,5-bisphosphate carboxylase/oxygenase. Upon binding with carbon dioxide or oxygen, it undergoes carboxylation or oxygenation reactions that lead to different metabolic products essential for plant growth.

Data

The efficiency of D-ribulose 1,5-bisphosphate in facilitating carbon fixation has been studied extensively. For instance, variations in environmental conditions such as temperature and CO2 concentration can significantly impact its reactivity and subsequent product yield .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Highly soluble in water due to its polar phosphate groups.
  • Stability: Relatively stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

Relevant analyses indicate that maintaining optimal conditions for D-ribulose 1,5-bisphosphate stability is crucial for its functional roles in metabolic pathways .

Applications

Scientific Uses

D-ribulose 1,5-bisphosphate is extensively utilized in research related to photosynthesis and plant biology. Its applications include:

  • Studying Carbon Fixation: As a key substrate in experiments aimed at understanding photosynthetic efficiency.
  • Enzyme Kinetics Research: Used in assays to investigate the activity of ribulose 1,5-bisphosphate carboxylase/oxygenase.
  • Biotechnological Applications: Potentially used in synthetic biology for engineering metabolic pathways aimed at improving crop yields or developing biofuels from plant biomass .
Biosynthesis and Metabolic Integration of D-ribulose 1,5-bisphosphate(4−)

Precursor Pathways and Enzymatic Synthesis

Glucose 6-Phosphate and the Oxidative Pentose Phosphate Route

The oxidative pentose phosphate pathway (OPPP) serves as a primary metabolic conduit for generating RuBP precursors in photosynthetic organisms. This pathway initiates with glucose 6-phosphate (G6P), which undergoes oxidation by glucose-6-phosphate dehydrogenase to produce 6-phosphogluconate. Subsequent decarboxylation by 6-phosphogluconate dehydrogenase yields ribulose 5-phosphate (Ru5P), while generating NADPH and CO₂. In chloroplasts, this pathway operates in parallel with the Calvin-Benson-Bassham (CBB) cycle, providing essential reducing equivalents and carbon skeletons for biosynthesis. Notably, Ru5P produced via OPPP directly feeds into the RuBP regeneration phase, linking carbohydrate oxidation to de novo CO₂ fixation [2] [6].

The metabolic flux through OPPP is dynamically regulated by cellular redox demands. Under high light intensity, increased NADPH consumption in the CBB cycle enhances OPPP activity, thereby amplifying Ru5P production. This coordination ensures that carbon flux is partitioned between energy production (via NADPH) and RuBP precursor synthesis. Enzymatic assays in marine diatom communities have demonstrated a strong correlation between OPPP-derived Ru5P levels and in vivo Rubisco activity, underscoring its physiological relevance [2].

Ribose 5-Phosphate Interconversion via Phosphopentose Isomerase

Ribose 5-phosphate (R5P), originating from nucleotide metabolism or the non-oxidative phase of OPPP, undergoes isomerization to Ru5P via ribose-5-phosphate isomerase (RPI; EC 5.3.1.6). This enzyme belongs to the conserved type A isomerase family and adopts a homodimeric structure with distinct α/β domains. The catalytic N-terminal domain facilitates the reversible aldose-ketose conversion between R5P and Ru5P through an enediolate intermediate [6].

Structural analyses of Chlamydomonas reinhardtii RPI (CrRPI) reveal three ligand-binding motifs critical for function:

  • Phosphate-binding motif (P-motif): Arg¹⁰³ and Thr¹⁰⁵ stabilize the 5-phosphate group
  • Sugar-binding motif (S-motif): Glu⁷⁸ and Asn⁷⁴ position the sugar moiety
  • Catalytic motif (C-motif): His¹²⁰ and Glu¹⁵⁰ mediate proton transfer during isomerization

The equilibrium constant (Keq ≈ 3.1) favors Ru5P formation, driving carbon flux toward RuBP synthesis. Genetic studies in Arabidopsis thaliana indicate that RPI knockout mutants exhibit severely impaired photosynthesis due to Ru5P deficiency, confirming its non-redundant role in CBB cycle functionality [6].

ATP-Dependent Phosphorylation Mechanisms in Chloroplasts

The terminal step in RuBP biosynthesis involves ATP-dependent phosphorylation of Ru5P at the C1 position, catalyzed by phosphoribulokinase (PRK; EC 2.7.1.19). This chloroplast-localized enzyme exhibits absolute specificity for Ru5P and requires divalent magnesium (Mg²⁺) as a cofactor. PRK operates through a sequential ordered mechanism: ATP binds first, inducing conformational changes that create the Ru5P binding pocket, followed by transfer of the γ-phosphate group [6].

Table 1: Enzymatic Reactions in RuBP Precursor Pathways

EnzymeReactionCofactors/RegulatorsLocalization
Glucose-6-phosphate dehydrogenaseGlucose 6-phosphate → 6-PhosphogluconolactoneNADP⁺Cytosol/Chloroplast
Ribose-5-phosphate isomerase (RPI)Ribose 5-phosphate ⇌ Ribulose 5-phosphateNoneChloroplast stroma
Ribulose-5-phosphate epimerase (RPE)Xylulose 5-phosphate ⇌ Ribulose 5-phosphateNoneChloroplast stroma
Phosphoribulokinase (PRK)Ribulose 5-phosphate + ATP → RuBP + ADPMg²⁺, Thioredoxin (activation)Chloroplast stroma

In photosynthetic bacteria like Rhodospirillum rubrum, PRK activity increases 10-fold under low CO₂ conditions, indicating de novo enzyme synthesis to enhance CO₂ scavenging capacity [5]. Plant PRK forms a regulatory complex with glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the scaffold protein CP12. This complex dissociates in response to light-induced redox changes, releasing active PRK during illumination. Structural studies of Chlamydomonas PRK reveal a homodimeric arrangement with catalytic loops that reposition upon thioredoxin-mediated reduction of disulfide bonds, activating the kinase >50-fold within seconds of light exposure [6].

Regulatory Nodes in Carbon Flux Allocation

Feedback Inhibition by Metabolic Intermediates

RuBP biosynthesis is tightly regulated by allosteric effectors that signal metabolic status:

  • 3-Phosphoglycerate (3-PGA): This CBB cycle intermediate activates PRK up to 5-fold by reducing Km for Ru5P (from 320 μM to 90 μM). Conversely, phosphoenolpyruvate (PEP) competes with 3-PGA at the same binding site, inhibiting PRK during low photorespiratory flux [6].
  • Adenylate nucleotides: AMP potently inhibits PRK (Ki ≈ 50 μM) through competitive binding at the ATP site, linking RuBP synthesis to cellular energy charge. ADP exhibits mixed inhibition, modulating activity during energy deficits [3].
  • RuBP itself: At concentrations >0.5 mM, RuBP competitively inhibits Rubisco (Ki = 20 μM) by blocking the carbamylation site. This autoinhibition prevents substrate depletion during carbon limitation and necessitates Rubisco activase for enzyme function [4].

In anaerobic archaea like Methanocaldococcus jannaschii, an alternative RuBP synthesis pathway bypasses PRK entirely. Here, 5-phospho-d-ribose-1-pyrophosphate (PRPP) undergoes dephosphorylation to ribose 1,5-bisphosphate, followed by enzymatic isomerization to RuBP. This pathway demonstrates evolutionary adaptation to O₂-limited environments where ATP-dependent phosphorylation is constrained [1].

Light-Dependent Modulation of Biosynthetic Enzymes

Light regulates RuBP synthesis through multiple interconnected mechanisms:

  • Redox Signaling: Ferredoxin-thioredoxin reductase activates PRK and RPE via disulfide reduction. Thioredoxin f reduces critical cysteine residues (Cys¹⁶ and Cys⁵⁵ in Chlamydomonas PRK), inducing conformational changes that enhance catalytic efficiency >10-fold [6].
  • Transcriptional Control: rbcL (Rubisco large subunit) and prk transcripts exhibit diel oscillations in marine phytoplankton, peaking at solar noon. Quantitative PCR analyses show rbcL mRNA abundance correlates with photosynthetic capacity (R² = 0.56–0.97), indicating light-driven transcriptional activation [2].
  • Enzyme Assembly: In darkness, PRK-GAPDH-CP12 complexes sequester >80% of cellular PRK. Light-triggered NADPH production dissociates this complex, increasing free PRK concentration within minutes [6].

Table 2: Light-Dependent Regulatory Mechanisms in RuBP Biosynthesis

Regulatory MechanismTarget EnzymesMolecular EffectorsKinetic Consequence
Thioredoxin reductionPRK, RPEReduced ferredoxin, TRX f↑ Vmax (2–10 fold), ↓ Km (Ru5P)
Transcriptional inductionPRK, RPI, Rubisco subunitsPhytochrome, cryptochrome↑ Enzyme abundance (4–12 h lag)
Macromolecular dissociationPRK (from CP12 complex)NADPH, elevated pH↑ Catalytic turnover (instantaneous)

Field studies at the Long-Term Ecosystem Observatory (LEO-15) demonstrate that rbcL transcription precedes peak photosynthetic activity by 2–3 hours. This temporal decoupling allows RuBP synthesis enzymes to accumulate before maximal irradiance, optimizing carbon fixation efficiency during daylight [2].

Properties

Product Name

D-ribulose 1,5-bisphosphate(4-)

IUPAC Name

[(2R,3R)-2,3-dihydroxy-4-oxo-5-phosphonatooxypentyl] phosphate

Molecular Formula

C5H8O11P2-4

Molecular Weight

306.06 g/mol

InChI

InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/p-4/t3-,5-/m1/s1

InChI Key

YAHZABJORDUQGO-NQXXGFSBSA-J

Canonical SMILES

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

Isomeric SMILES

C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-]

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